8-Fluoro-1,2-dimethylquinolin-4(1H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H10FNO |
|---|---|
Molecular Weight |
191.20 g/mol |
IUPAC Name |
8-fluoro-1,2-dimethylquinolin-4-one |
InChI |
InChI=1S/C11H10FNO/c1-7-6-10(14)8-4-3-5-9(12)11(8)13(7)2/h3-6H,1-2H3 |
InChI Key |
HBTQPATWGQZDPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1C)C(=CC=C2)F |
Origin of Product |
United States |
Derivatization and Functionalization Strategies of the 8 Fluoro 1,2 Dimethylquinolin 4 1h One Nucleus
Regioselective Substituent Effects and Strategic Modification Positions (e.g., N1, C2, C3, C4, C6, C7, C8)
The functionalization of the 8-fluoro-1,2-dimethylquinolin-4(1H)-one nucleus is governed by the inherent reactivity of the quinolone ring, which is modulated by its substituents. The quinolone system offers several positions for modification, with the regioselectivity of reactions being a key consideration in synthetic design.
N1 Position : In the target molecule, this position is already substituted with a methyl group. For related quinolinones lacking this substituent, the nitrogen atom is a primary site for alkylation or arylation to introduce diversity. juniperpublishers.commdpi.com
C2 Position : The C2 position can be functionalized through metal-catalyzed C–H activation, often guided by a directing group. chemrxiv.org In the specified compound, the existing methyl group could potentially be a site for further transformation, although direct C-H functionalization of the aromatic ring is more common.
C3 Position : The C3 position is part of an enamine-like system, making its C-H bond particularly susceptible to regioselective electrophilic substitution and functionalization. nih.govnih.gov This position is a prime target for halogenation, thiocyanation, and other modifications. acs.org
C4 Position : The C4-carbonyl group can tautomerize to a 4-hydroxyl group. This enol form allows for derivatization, such as esterification or the formation of carbamates and carbonates, effectively using the position as a handle for introducing new functionalities. chemrxiv.orgacs.org
C5 and C8 Positions : Functionalization at the C5 and C8 positions of the benzene (B151609) ring portion of the quinoline (B57606) scaffold can be achieved through directed C-H activation strategies. chemrxiv.orgrsc.org The N-oxide of a quinoline, for example, can direct metallation and subsequent functionalization to the C8 position. chemrxiv.org The 8-fluoro substituent on the target molecule already occupies this site, influencing the reactivity of the adjacent positions through its electronic effects.
C6 and C7 Positions : While less commonly targeted, the C6 and C7 positions can also be substituted. The bioactivity of related 5,8-quinolinedione (B78156) compounds has been shown to depend on substituents at the C6 and C7 positions. mdpi.com
The strategic functionalization of the this compound nucleus thus relies on leveraging the inherent reactivity of these specific sites to build molecular complexity in a controlled and predictable manner.
Carbon-Hydrogen (C-H) Bond Functionalization Approaches
Direct C-H bond functionalization represents an efficient and atom-economical strategy for modifying the this compound core, avoiding the need for pre-functionalized starting materials. nih.gov
A highly effective method for the regioselective halogenation of the C3–H bond of 4-quinolones has been developed, which proceeds under mild conditions. nih.gov This protocol utilizes a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA) or phenyliodine bis(trifluoroacetate) (PIFA), as an oxidant in combination with a simple potassium halide salt (KX, where X = Cl, Br, I) as the halogen source. nih.govacs.org The reaction demonstrates high regioselectivity for the C3 position, good functional group tolerance, and can be performed at room temperature, offering an environmentally friendly and practical route to C3-halogenated 4-quinolones. nih.govnih.gov This approach is suitable for gram-scale synthesis and can even be conducted in water without a significant loss of yield. nih.gov
| Substrate (4-Quinolone) | Halogen Source | Reagent | Product | Yield (%) | Citation |
| 2-(p-tolyl)quinolin-4(1H)-one | KCl | PIFA/PIDA | 3-Chloro-2-(p-tolyl)quinolin-4(1H)-one | 85 | nih.gov |
| 2-(2-(trifluoromethyl)phenyl)quinolin-4(1H)-one | KCl | PIFA/PIDA | 3-Chloro-2-(2-(trifluoromethyl)phenyl)quinolin-4(1H)-one | 81 | acs.org |
| 2-(trifluoromethyl)phenyl)quinolin-4(1H)-one | KBr | PIFA/PIDA | 3-Bromo-2-(2-(trifluoromethyl)phenyl)quinolin-4(1H)-one | 91 | nih.gov |
| 2-(3,5-dichlorophenyl)quinolin-4(1H)-one | KI | PIDA | 3-Iodo-2-(3,5-dichlorophenyl)quinolin-4(1H)-one | 73 | nih.gov |
This table presents examples of the C3-halogenation reaction on various 4-quinolone scaffolds to illustrate the general applicability of the method.
The synthetic methodology involving hypervalent iodine(III) reagents can be extended to introduce sulfur and selenium functionalities at the C3 position. By employing potassium thiocyanate (B1210189) (KSCN) or potassium selenocyanate (B1200272) (KSeCN) in place of halide salts, the C3–H bond of 4-quinolones can be converted directly into C3–SCN or C3–SeCN bonds. acs.org This transformation provides a direct route to thiocyanate and selenocyanate derivatives, which are versatile intermediates for further chemical synthesis.
Alternative strategies for creating thioether and selenoether derivatives involve transition metal-catalyzed cross-coupling reactions. semanticscholar.org These methods typically use a palladium catalyst with an N-heterocyclic carbene (NHC) ligand to couple C3-halogenated quinolones with thiols or selenols, affording the corresponding thioether and selenoether products.
The introduction of fluorine-containing groups, such as the trifluoromethyl (CF3) group, can significantly alter the physicochemical and biological properties of a molecule. nih.gov For heterocycles related to quinolinones, such as quinoxalin-2(1H)-ones, a three-component reaction has been developed for C-H trifluoroalkylation. nih.gov This process often involves an oxidant like potassium persulfate (K2S2O8) and a trifluoromethyl source like sodium trifluoromethanesulfinate (CF3SO2Na) to generate CF3 radicals, which then add to the heterocyclic core. nih.gov
A more general approach for the regioselective perfluoroalkylation of 4-quinolones utilizes sodium perfluoroalkyl sulfinates. semanticscholar.org These methods provide a pathway to introduce not only trifluoromethyl groups but also longer perfluoroalkyl chains onto the quinolone scaffold, expanding the chemical space for drug discovery and materials science.
N-Alkylation and Related Substitutions on the Quinolinone Nitrogen
The target compound, this compound, already possesses a methyl group at the N1 position. However, for a parent 8-fluoro-2-methylquinolin-4(1H)-one, N-alkylation is a fundamental derivatization strategy. The process typically involves the deprotonation of the nitrogen atom with a suitable base, followed by quenching the resulting anion with an alkylating agent, such as an alkyl halide or sulfate (B86663). mdpi.com
The choice of base and solvent is critical and can influence the reaction's efficiency and regioselectivity, particularly the competition between N-alkylation and O-alkylation of the ambident quinolone anion. juniperpublishers.com Common conditions include the use of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in aprotic polar solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP). mdpi.com Microwave-assisted N-alkylation has been shown to be an efficient method, significantly reducing reaction times and improving yields compared to conventional heating. mdpi.com Studies on the related quinazolin-4(3H)-one system show that under classical two-phase conditions (e.g., K2CO3 in DMF), the reaction regioselectively yields the N-alkylation product. juniperpublishers.com
Esterification and Carbonate Derivative Formation at the C4 Position
Functionalization at the C4 position of the this compound nucleus proceeds through its keto-enol tautomer, 8-fluoro-4-hydroxy-1,2-dimethylquinolin. This 4-hydroxyl group serves as a nucleophile for various derivatization reactions.
A practical and safe method for the synthesis of 4-hydroxyquinolinone esters avoids the use of hazardous reagents like sodium hydride. nih.gov This approach employs a combination of diisopropylethylamine and sodium tert-butoxide for the cyclocondensation of anthranilic acid derivatives with malonates to form the 4-hydroxyquinolinone ester core. acs.org
Alternatively, the 4-hydroxyl group can undergo esterification through reaction with a carboxylic acid or its derivative. The Fischer esterification involves reacting the 4-hydroxyquinoline (B1666331) with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com This is an equilibrium-driven process, and the reaction is typically pushed toward the ester product by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.comchemguide.co.uk
The formation of carbonate derivatives can be achieved by reacting the 4-hydroxyl group with a chloroformate. Similarly, the 4-hydroxyl group can be protected as a carbamate, which can also act as a directing group for subsequent C-H functionalization reactions at other positions on the quinolone ring. chemrxiv.org
Design and Synthesis of Hybrid Quinoline Scaffolds
The strategy of creating hybrid molecules, which involves combining the this compound core with other pharmacologically active scaffolds, is a prominent approach in modern drug discovery. researchgate.netnih.govdoaj.org This molecular hybridization aims to develop novel therapeutic agents with potentially enhanced efficacy, dual modes of action, or improved pharmacological profiles by integrating the beneficial properties of each constituent moiety. nih.govmdpi.com The functionalization of the quinoline nucleus is a key step in generating these complex architectures. nih.govdoaj.orgrsc.org
The design of such hybrids often begins with identifying a suitable attachment point on the this compound nucleus for linking to a second chemical entity. The synthesis then proceeds through various coupling strategies to covalently bond the two fragments.
Quinoline-Pyrimidine Hybrids
One notable area of exploration is the development of quinoline-pyrimidine hybrids, particularly for applications such as antimalarial agents. mdpi.comnih.gov The general design involves linking the quinoline core to a pyrimidine (B1678525) ring system, often via a flexible linker like an alkanediamine chain. nih.gov
For instance, a series of N-(7-chloroquinolin-4-yl)-N'-(4,6-diphenylpyrimidin-2-yl)alkanediamine hybrids were synthesized and evaluated for their antiplasmodial activity. nih.gov In a conceptual adaptation of this strategy to the this compound scaffold, the quinolinone core could be functionalized to introduce a suitable handle for attachment to the pyrimidine moiety.
| Hybrid Scaffold | Synthetic Strategy | Key Intermediates | Target Activity |
| Quinoline-Pyrimidine | Coupling of a functionalized quinoline with a substituted pyrimidine via an alkanediamine linker. nih.gov | N-(7-chloroquinolin-4-yl)alkanediamine, 4,6-diphenylpyrimidin-2-yl derivative | Antimalarial nih.gov |
This table is a conceptual representation based on existing literature and does not describe a synthesized compound.
Quinoline-Coumarin/Chromene Hybrids
The fusion of quinoline with coumarin (B35378) or chromene scaffolds represents another promising avenue for developing new anticancer agents. researchgate.net The synthesis of these hybrids can be achieved through multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of complex molecules from simple starting materials. researchgate.net
A reported synthesis involved the reaction of a quinoline-3-carbaldehyde, a coumarin-3-carboxylic acid, an amine, and an alkyl isocyanide to produce quinoline-coumarin hybrids. researchgate.net This approach highlights the versatility of multicomponent reactions in generating diverse molecular architectures.
| Hybrid Scaffold | Synthetic Strategy | Reactants | Target Activity |
| Quinoline-Coumarin | Ugi four-component reaction. researchgate.net | Quinoline-3-carbaldehyde, Coumarin-3-carboxylic acid, Amine, Alkyl isocyanide | Anticancer researchgate.net |
This table is a conceptual representation based on existing literature and does not describe a synthesized compound.
Quinoline-Thiazole and Other Heterocyclic Hybrids
The derivatization of the quinoline nucleus can also involve its linkage to other heterocyclic systems like thiazole, triazine, or pyrazole (B372694). frontiersin.org These hybrids are often designed to target specific enzymes or receptors implicated in various diseases. For example, the Vilsmeier-Haack reaction has been employed to synthesize pyrazole-pyridine-based quinoline hybrids. frontiersin.org This reaction involves the formylation of quinoline hydrazones to create 4-formyl pyrazole derivatives, which can then be further elaborated. frontiersin.org
Another approach involves the synthesis of quinoline-3,4-dihydropyrimidin-2(1H)-one hybrids via the Biginelli reaction, which has shown potential for developing new cytotoxic agents. ekb.eg
| Hybrid Scaffold | Synthetic Strategy | Key Reaction | Target Activity |
| Quinoline-Pyrazole-Pyridine | Vilsmeier-Haack formylation followed by one-pot cyclization. frontiersin.org | Vilsmeier-Haack Reaction | Antimicrobial frontiersin.org |
| Quinoline-3,4-dihydropyrimidin-2(1H)-one | Classical Biginelli multicomponent reaction. ekb.eg | Biginelli Reaction | Cytotoxic/Antitumor ekb.eg |
This table is a conceptual representation based on existing literature and does not describe a synthesized compound.
The synthesis of these diverse hybrid scaffolds underscores the chemical versatility of the quinoline nucleus. By strategically modifying and functionalizing the this compound core, it is conceptually feasible to access a wide array of hybrid molecules with tailored biological activities. nih.govdoaj.org
Advanced Spectroscopic Characterization of 8 Fluoro 1,2 Dimethylquinolin 4 1h One and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
Proton (¹H) NMR spectroscopy provides critical information about the number of different types of protons and their neighboring environments in a molecule. In the case of quinolinone derivatives, the aromatic protons of the quinoline (B57606) ring system typically resonate in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.
For a closely related analog, 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate, the aromatic protons of the quinoline and benzoate (B1203000) rings show distinct signals. nih.gov The protons on the phenyl ring of the benzoate group appear as multiplets in the range of δ 7.33-8.32 ppm. nih.gov The protons on the fluorinated benzene (B151609) ring of the quinoline scaffold are observed as multiplets between δ 7.33-7.56 ppm. nih.gov The methyl groups at the C2 and C3 positions of the quinoline ring exhibit sharp singlet signals at approximately δ 2.81 and δ 2.31 ppm, respectively. nih.gov
Based on these findings for a similar structure, the expected ¹H NMR spectrum of 8-Fluoro-1,2-dimethylquinolin-4(1H)-one would feature characteristic signals for the aromatic protons on the fluoro-substituted benzene ring and the pyridine (B92270) ring. The N-methyl and C2-methyl groups would likely appear as sharp singlets, with the N-methyl proton signal typically found in the range of δ 3.5-4.0 ppm and the C2-methyl proton signal resonating further upfield.
Table 1: Representative ¹H NMR Data for an Analog of this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Phenyl (2H) | 8.32–8.21 | m | nih.gov |
| Phenyl (2H) | 7.62–7.56 | m | nih.gov |
| Phenyl (1H) | 7.53–7.46 | m | nih.gov |
| Phenyl (2H) | 7.42–7.33 | m | nih.gov |
| CH₃ (C2) | 2.81 | s | nih.gov |
| CH₃ (C3) | 2.31 | s | nih.gov |
Data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of a molecule. In quinolinone systems, the carbonyl carbon (C4) is a key diagnostic signal, typically appearing significantly downfield (δ > 160 ppm).
For the analog, 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate, the ¹³C NMR spectrum shows a wealth of information. The carbonyl carbon of the benzoate ester appears at δ 162.94 ppm. nih.gov The carbon atom bearing the fluorine (C8) exhibits a characteristic doublet due to C-F coupling, with a large coupling constant (d, J = 256.0 Hz) and a chemical shift of δ 157.76 ppm. nih.gov The other aromatic carbons of the quinoline and benzoate rings resonate in the region of δ 113-152 ppm. nih.gov The methyl carbons at C2 and C3 are observed at δ 24.39 and δ 12.90 ppm, respectively. nih.gov
For This compound , the ¹³C NMR spectrum is expected to show a carbonyl signal for C4 in a similar downfield region. The C8 carbon will display a large C-F coupling constant, a hallmark of a fluorine-substituted aromatic carbon. The chemical shifts of the N-methyl and C2-methyl carbons would also be readily identifiable in the upfield region of the spectrum.
Table 2: Representative ¹³C NMR Data for an Analog of this compound
| Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Reference |
| C=O | 162.94 | nih.gov | |
| C-F | 157.76 | 256.0 | nih.gov |
| Aromatic C | 151.50 | 4.6 | nih.gov |
| Aromatic C | 137.55 | 12.2 | nih.gov |
| Aromatic C (2C) | 131.83 | nih.gov | |
| Aromatic C (2C) | 129.40 | nih.gov | |
| Aromatic C | 126.61 | nih.gov | |
| Aromatic C | 126.10 | 8.2 | nih.gov |
| Aromatic C | 123.41 | 2.5 | nih.gov |
| Aromatic C | 123.17 | nih.gov | |
| Aromatic C | 116.55 | 4.8 | nih.gov |
| Aromatic C | 113.33 | 19.2 | nih.gov |
| CH₃ (C2) | 24.39 | nih.gov | |
| CH₃ (C3) | 12.90 | nih.gov |
Data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate
Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For quinolinone derivatives, COSY spectra are instrumental in tracing the connectivity of protons within the aromatic rings. mdpi.commodgraph.co.uk
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹H-¹³C one-bond correlations). This is a powerful technique for assigning the carbon signals based on the already assigned proton signals. bldpharm.comchemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different spin systems within the molecule, such as linking the methyl groups to the quinolinone core. bldpharm.comchemicalbook.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations. This information is crucial for determining the stereochemistry and conformation of the molecule. For instance, NOESY can confirm the spatial proximity of the N-methyl group to other protons on the quinolinone ring system. mdpi.com
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous structural elucidation of This compound and its analogs can be achieved.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. This precision allows for the determination of the elemental formula of a compound, which is a critical piece of evidence in structural confirmation.
For the analog, 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate, the calculated exact mass for the protonated molecule [M+H]⁺ is 330.0692 m/z. The experimentally found value of 330.0697 m/z is in excellent agreement, confirming the molecular formula C₁₈H₁₃ClFNO₂. nih.gov
For This compound , with a molecular formula of C₁₁H₁₀FNO, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared with the experimental HRMS data to confirm its elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like quinolinone derivatives. ESI-MS typically produces protonated molecules [M+H]⁺, providing a clear indication of the molecular weight. This technique is often coupled with liquid chromatography (LC-ESI-MS) for the analysis of complex mixtures and for purification monitoring. The analysis of various quinolone antibiotics by ESI-MS has been widely reported, demonstrating its utility in this class of compounds. nih.gov
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, offers a powerful non-destructive method for identifying functional groups and probing the molecular structure of quinolin-4(1H)-one derivatives. The vibrational modes observed in the spectra are characteristic of the stretching and bending of specific bonds within the molecule, providing a molecular fingerprint.
For this compound and its analogs, the spectra are dominated by features arising from the quinolinone core, the C-F bond, and the methyl substituents. The most prominent band in the IR spectrum is typically the C=O stretching vibration of the 4-oxo group, which is expected to appear in the 1660–1606 cm⁻¹ region. nih.gov Its precise frequency can be influenced by intermolecular interactions, such as hydrogen bonding in the solid state.
The aromatic quinoline ring gives rise to a series of characteristic bands. The C=C stretching vibrations within the fused rings typically appear in the 1620–1500 cm⁻¹ range. researchgate.net The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while the out-of-plane C-H bending modes, which are sensitive to the substitution pattern, are found at lower wavenumbers (900–700 cm⁻¹).
The presence of specific substituents introduces unique vibrational signatures. The C-F stretching vibration for a fluoroaromatic compound is typically strong in the IR and falls within the 1300–1100 cm⁻¹ range. The N-methyl and C-methyl groups introduce C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations at approximately 1450 cm⁻¹ and 1375 cm⁻¹.
Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, non-polar bonds like the aromatic C=C bonds often produce strong Raman signals. Raman is particularly useful for studying the skeletal vibrations of the heterocyclic ring system and can be used to analyze polymorphism, as different crystal forms of the same compound will exhibit distinct lattice vibrational modes at low frequencies (<200 cm⁻¹). spectroscopyonline.com
A comprehensive vibrational analysis, often supported by theoretical calculations using Density Functional Theory (DFT), allows for the unambiguous assignment of observed IR and Raman bands to specific molecular motions, confirming the molecular structure. nih.gov
Table 1: Characteristic Vibrational Frequencies for Quinolin-4-one Analogs
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|
| Carbonyl (C=O) Stretch | 1660 - 1606 | IR | nih.gov |
| Aromatic (C=C) Stretch | 1620 - 1500 | IR, Raman | researchgate.net |
| Aromatic (C-H) Stretch | > 3000 | IR, Raman | |
| C-F Stretch | 1300 - 1100 | IR | |
| N-CH₃ Stretch/Bend | ~2950, ~1450 | IR, Raman |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic properties of molecules containing chromophores. The quinolin-4(1H)-one system constitutes an extended conjugated system, which acts as the primary chromophore responsible for UV absorption. The absorption of UV or visible light promotes electrons from lower-energy molecular orbitals (HOMO) to higher-energy ones (LUMO).
The UV-Vis spectrum of this compound and its analogs is expected to show multiple absorption bands corresponding to different electronic transitions. These transitions are primarily of two types: π → π* and n → π*. libretexts.orgrsc.org
π → π Transitions:* These are typically high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For quinolinone derivatives, these transitions often appear as strong bands in the 220–300 nm range. nih.gov
n → π Transitions:* These transitions involve the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. They are characteristically of lower intensity and occur at longer wavelengths (lower energy) compared to π → π* transitions, often appearing as a shoulder or a distinct band above 300 nm. libretexts.org
Substituents on the quinolinone ring can significantly influence the position (λ_max) and intensity of these absorption bands. The fluorine atom at the C-8 position and the methyl groups can induce bathochromic (red shift) or hypsochromic (blue shift) effects depending on their electronic and steric influence on the chromophore's energy levels. For instance, studies on related fluoroquinolones show characteristic absorption maxima between 270 nm and 340 nm. nih.govresearchgate.net The solvent polarity can also affect the λ_max values, particularly for n → π* transitions.
Table 2: UV Absorption Maxima for Analogous Fluoroquinolone Compounds
| Compound | λ_max (nm) | Reference |
|---|---|---|
| Ciprofloxacin | 272, 322, 333 | researchgate.net |
| Lomefloxacin | 288 | nih.gov |
| Enrofloxacin | 277 | nih.gov |
| 8-F analog of Q-35 | Not specified, but spectrum changes on UVA irradiation | nih.gov |
X-ray Crystallography for Precise Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. researchgate.net It provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural characterization.
While the crystal structure for this compound is not publicly available, the structure of a very close analog, 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate , has been determined, offering significant insight into the geometry and packing of this class of compounds. nih.gov The analysis revealed a planar quinoline ring system, with the fluorine atom and methyl groups situated in the plane.
The crystallographic data for the analog provides a reliable model for the core scaffold of this compound.
Table 3: Crystallographic Data for 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₂₂H₂₂FNO₂ | nih.gov |
| Formula Weight | 367.41 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/c | nih.gov |
| a (Å) | 10.123(2) | nih.gov |
| b (Å) | 17.093(3) | nih.gov |
| c (Å) | 11.373(2) | nih.gov |
| β (°) | 104.59(3) | nih.gov |
| Volume (ų) | 1901.1(6) | nih.gov |
| Z | 4 | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate |
| Ciprofloxacin |
| Lomefloxacin |
| Enrofloxacin |
| 8-hydroxy-2-methylquinolin-1-ium chloride dihydrate |
| quinolin-4-one |
| quinoline-4-carbaldehyde |
| dihydroquinolin-4-one |
Computational Chemistry and Theoretical Investigations of 8 Fluoro 1,2 Dimethylquinolin 4 1h One
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or an approximation of it, these methods can determine a molecule's optimized geometry, electronic distribution, and energy levels.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov It is favored for its balance of accuracy and computational cost, making it suitable for a broad range of chemical systems, including quinoline (B57606) derivatives. bohrium.comnih.govresearchgate.net DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule (optimized geometry) by finding the minimum energy state. Furthermore, DFT provides access to a variety of electronic properties, such as total energy and dipole moment, which are crucial for understanding molecular behavior.
In a representative study on a similar compound, 6-fluoro, 4-hydroxy, 2-methyl quinoline (6-FHMQ), DFT calculations at the B3LYP/6-311(2d,p) level were used to elucidate its properties. bohrium.com Such an analysis for 8-Fluoro-1,2-dimethylquinolin-4(1H)-one would similarly yield optimized bond lengths, bond angles, and dihedral angles, providing a precise 3D structure. The calculated electronic properties for the example compound 6-FHMQ are presented below to illustrate the type of data obtained from such a study.
Interactive Table: Selected Calculated Properties for a Fluoroquinoline Analog (6-FHMQ)
| Property | Calculated Value | Unit |
|---|---|---|
| Total Energy | -648.77 | Hartrees |
| Dipole Moment | 2.58 | Debye |
| Polarizability | 5.0 | x Urea |
| Hyperpolarizability | 10.0 | x Urea |
Data derived from a DFT study on 6-fluoro, 4-hydroxy, 2-methyl quinoline (6-FHMQ) and is for illustrative purposes. bohrium.com
Hartree-Fock (HF) theory is another foundational ab initio (from first principles) method in computational chemistry. Unlike DFT, which approximates the electron correlation energy, HF theory treats it in a more simplified manner by considering each electron in the average field of all other electrons. While often less accurate than modern DFT methods for many properties, HF is still valuable and can be systematically improved upon with more advanced post-HF methods.
In studies of substituted phenols, for instance, HF and DFT methods have been used comparatively to calculate molecular geometries and charge distributions. wikipedia.org For a fluoroquinoline like this compound, HF calculations would provide a baseline understanding of its electronic structure. However, it is common practice to employ DFT for more reliable predictions of molecular properties due to its more sophisticated handling of electron correlation.
Electronic Structure Analysis and Reactivity Descriptors
Beyond geometry and basic electronic properties, computational methods can derive reactivity descriptors that predict how a molecule will behave in a chemical reaction. These descriptors are derived from the electronic structure and provide a quantitative measure of chemical reactivity and stability.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). acs.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that a molecule is more reactive. nih.gov DFT calculations are commonly used to determine the energies of these frontier orbitals. For the illustrative compound 6-FHMQ, the HOMO-LUMO gap was analyzed to understand its energy transfer properties. bohrium.com
Interactive Table: Frontier Molecular Orbital Energies for a Fluoroquinoline Analog (6-FHMQ)
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.21 |
| LUMO | -1.54 |
| HOMO-LUMO Gap (ΔE) | 4.67 |
Data derived from a DFT study on 6-fluoro, 4-hydroxy, 2-methyl quinoline (6-FHMQ) and is for illustrative purposes. bohrium.com
Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, providing a guide to the molecule's reactive sites. wikipedia.org Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. wikipedia.org
For a molecule like this compound, an MEP map would reveal the most electronegative areas, likely around the carbonyl oxygen and the fluorine atom, indicating these as sites for potential hydrogen bonding or electrophilic interaction. The nitrogen atom and aromatic rings would also show distinct potential regions influencing their reactivity. MEP analysis on related quinoline compounds has been used to identify key sites for intermolecular interactions. bohrium.comwikipedia.org
Mulliken population analysis is a method used to estimate the partial atomic charges on the atoms within a molecule. chemrxiv.org By partitioning the total electron population among the constituent atoms, it provides a picture of how charge is distributed. This information is valuable for understanding a molecule's polarity and identifying atoms that are either electron-rich or electron-deficient. bldpharm.com
While Mulliken charges are known to be sensitive to the choice of basis set, they provide a useful qualitative tool. chemrxiv.org A Mulliken charge analysis for this compound would quantify the partial charges on each atom. For example, the carbonyl oxygen and fluorine atom would be expected to have significant negative charges, while the adjacent carbon atoms would carry positive charges. Such charge distributions have been calculated for analogous molecules to understand their reactivity and intermolecular interactions. bohrium.com
Interactive Table: Illustrative Mulliken Charges for a Fluoroquinoline Analog
| Atom (in a similar quinoline core) | Calculated Partial Charge (e) |
|---|---|
| Carbonyl Oxygen | -0.5 to -0.6 |
| Fluorine | -0.2 to -0.3 |
| Ring Nitrogen | -0.1 to -0.2 |
| Carbonyl Carbon | +0.4 to +0.5 |
Values are representative based on general findings for similar functional groups in related molecules and are for illustrative purposes.
Intermolecular Interactions and Crystal Packing Studies
The arrangement of molecules in a crystalline solid is governed by a complex interplay of intermolecular forces. Understanding these interactions is fundamental to predicting the crystal structure, stability, and physicochemical properties of this compound.
Noncovalent Interaction (NCI) analysis is a powerful computational tool used to visualize and characterize weak interactions within and between molecules. nih.govnih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). mdpi.com Regions of low electron density and a low reduced density gradient are indicative of noncovalent interactions. mdpi.com
For a molecule like this compound, NCI analysis can reveal the nature and strength of various interactions, such as hydrogen bonds, van der Waals forces, and steric repulsions. The resulting 3D visualization typically uses a color-coded scale on the isosurfaces of the reduced density gradient. Strong attractive interactions, like hydrogen bonds, are often depicted in blue, weaker van der Waals interactions in green, and repulsive or steric clashes in red. imperial.ac.uk In quinoline-containing compounds, NCI plots have been effectively used to identify and characterize interactions like C–H···O and π···π stacking, which are crucial for the stability of their solid-state structures. acs.org
Hirshfeld surface analysis is a computational technique that provides a graphical representation of intermolecular interactions in a crystal. rsc.org The Hirshfeld surface is defined as the region where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.com By mapping properties like the normalized contact distance (dnorm) onto this surface, it is possible to identify and quantify the different types of intermolecular contacts.
Table 1: Illustrative Hirshfeld Surface Interaction Contributions for a Fluoroquinolone Analog
| Interaction Type | Contribution (%) |
| H···H | 45.2 |
| C···H/H···C | 20.2 |
| O···H/H···O | 15.8 |
| N···H/H···N | 11.0 |
This table is illustrative and based on findings for analogous compounds. Specific values for this compound would require experimental crystallographic data.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are instrumental in predicting the behavior of molecules and their interactions with biological targets.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.govsemanticscholar.org This technique is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.gov For this compound, molecular docking studies could be employed to hypothesize its interaction with various biological targets. Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV. nih.govnih.gov
Docking simulations of this compound into the active site of these enzymes would reveal potential binding modes, key interacting amino acid residues, and the binding affinity, often expressed as a docking score. nih.gov These studies on analogous fluoroquinolones have identified crucial hydrogen bonds and hydrophobic interactions that contribute to the binding and inhibitory activity. researchgate.netnih.govresearchgate.net
Table 2: Example of Molecular Docking Results for a Fluoroquinolone Analog against DNA Gyrase
| Compound | Docking Score (kcal/mol) | Key Interacting Residues |
| Analog A | -8.5 | Ser90, Arg91, Glu94 |
| Analog B | -7.9 | Asp87, Gly88, Ser90 |
| Ciprofloxacin | -8.2 | Ser90, Asp87 |
This table is for illustrative purposes. The specific interactions and scores for this compound would depend on the chosen protein target and docking software.
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movement of atoms and molecules over time. mdpi.com This technique is valuable for studying the conformational flexibility of a molecule and the stability of ligand-receptor complexes. mdpi.comrsc.org
For this compound, MD simulations could be used to analyze its conformational landscape in different environments, such as in aqueous solution. nih.govoup.com When a docking pose of the compound in a protein active site is subjected to MD simulations, it allows for an assessment of the stability of the predicted binding mode and the dynamics of the protein-ligand interactions over time. mdpi.com These simulations can reveal how the ligand and protein adapt to each other and the role of water molecules in mediating their interactions.
Quantitative Structure-Activity Relationship (QSAR) Studies on Fluoroquinolinones for Property Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property. aip.orgaip.org By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the activity of new, untested compounds. nih.gov
For the class of fluoroquinolones, QSAR studies have been successfully applied to predict their antibacterial activity. aip.orgaip.orgnih.gov A QSAR model for a series of compounds including this compound could be developed by calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined activity data using statistical methods like multiple linear regression (MLR) or machine learning algorithms. aip.orgjournalijar.com Such a model could provide insights into which structural features of the fluoroquinolone scaffold are most important for its biological activity and guide the design of new derivatives with enhanced potency. aip.org
Table 3: Common Descriptors in QSAR Models for Fluoroquinolones
| Descriptor Type | Example Descriptors |
| Electronic | Atomic charges, Dipole moment, HOMO/LUMO energies |
| Steric | Molecular weight, Molar refractivity, Surface area |
| Hydrophobic | LogP, Polar surface area |
| Topological | Connectivity indices, Wiener index |
This table lists common descriptor types used in QSAR studies of fluoroquinolones.
Mechanistic Studies of 8 Fluoro 1,2 Dimethylquinolin 4 1h One Reactivity
Elucidation of Reaction Mechanisms in Synthesis and Derivatization Pathways
The synthesis of the 8-Fluoro-1,2-dimethylquinolin-4(1H)-one core structure can be achieved through various synthetic routes, with palladium-catalyzed reactions being a prominent and versatile method for constructing the quinolone scaffold. nih.govnih.gov
One plausible mechanism for the synthesis of 1,2-disubstituted 4-quinolones involves a palladium-catalyzed tandem amination reaction. nih.gov This process can proceed through two potential pathways. In Path A, the initial step is the oxidative addition of a palladium(0) catalyst to a 2-haloaryl acetylenic ketone. This is followed by a Buchwald-Hartwig amination or activation of the carbon-carbon triple bond by the palladium complex, which is then attacked by an amine. Path B initiates with a conjugate addition of the amine to the acetylenic ketone. Both pathways converge to common intermediates which, after reductive elimination of the palladium(0) catalyst, yield the final 1,2-disubstituted quinolin-4(1H)-one. nih.gov Experimental evidence suggests that Path A may be the major pathway. nih.gov
Another efficient method is the palladium-catalyzed one-pot synthesis starting from chalcones and primary amines. In this approach, the palladium catalyst serves a dual role in both the Buchwald-Hartwig coupling and subsequent catalytic dehydrogenation to form the quinolone ring. nih.gov
The derivatization of the this compound scaffold can be achieved through various functionalization reactions. For instance, the introduction of substituents at different positions of the quinolone ring can be accomplished using established synthetic protocols. These modifications are often aimed at modulating the compound's biological activity and pharmacokinetic properties. mdpi.com
| Reaction Type | Catalyst/Reagents | Key Mechanistic Steps | Reference |
| Palladium-Catalyzed Tandem Amination | Pd(0) catalyst, amine | Oxidative addition, Buchwald-Hartwig amination, reductive elimination | nih.gov |
| Palladium-Catalyzed Chalcone Cyclization | Pd(OAc)2, PPh3 | Buchwald-Hartwig coupling, catalytic dehydrogenation | nih.gov |
| One-pot Synthesis from 2'-bromoacetophenones | Pd catalyst, base | Sequential amidation and intramolecular cyclization | acs.org |
Degradation Pathways and Chemical Stability Investigations
The chemical stability and degradation of this compound are critical factors influencing its environmental persistence and potential for transformation into other products. Studies on related fluoroquinolones provide insights into the likely degradation pathways.
Oxidative Degradation Mechanisms (e.g., Hydroxyl Radical Reactions)
Advanced oxidation processes (AOPs) are known to degrade fluoroquinolones in aqueous environments. nih.govnih.gov The primary reactive species in many AOPs is the hydroxyl radical (•OH), which can attack the fluoroquinolone molecule at several sites. For fluoroquinolones, preliminary degradation pathways initiated by hydroxyl radicals include:
Hydroxylation of the aromatic ring: The hydroxyl radical can add to the quinolone ring system, leading to the formation of hydroxylated derivatives. nih.govnih.gov
Substitution of the fluorine atom: The fluorine atom at the C-8 position can be substituted by a hydroxyl group. nih.gov
N-dealkylation and C-hydroxylation: The methyl group on the nitrogen atom can be removed, and hydroxylation can occur at various carbon positions. epa.gov
The presence and position of substituents on the quinolone ring can influence the rate and pathway of degradation. For instance, electron-donating groups can activate the aromatic ring towards electrophilic attack by hydroxyl radicals. nih.gov
Reductive Degradation Mechanisms (e.g., Hydrated Electron Reactions)
Reductive degradation pathways can also contribute to the transformation of fluoroquinolones. The hydrated electron (e-aq) is a powerful reducing agent that can react with fluoroquinolone molecules. Studies on various fluoroquinolones have shown that they react with hydrated electrons at near diffusion-controlled rates. nih.gov The primary sites of attack are likely the electron-deficient regions of the molecule, such as the carbonyl group and the aromatic ring system. These reactions can lead to the formation of radical anions, which can then undergo further reactions to form stable degradation products.
Photodegradation
Fluoroquinolones are known to be susceptible to photodegradation, and the substituent at the 8-position plays a crucial role in their photostability. nih.gov Studies on 8-substituted fluoroquinolones have shown that derivatives with a fluorine atom at the 8-position can undergo degradation upon exposure to UVA irradiation, leading to a decrease in their biological activity. nih.gov The primary photodegradation pathway for many fluoroquinolones involves the photosubstitution of the fluorine atom by a hydroxyl group. mdpi.com
Molecular Interaction Mechanisms and Target Binding Modes (Focus on Chemical/Biochemical Interactions)
The biological activity of this compound is predicated on its ability to interact with specific molecular targets within biological systems. As a member of the fluoroquinolone class, its primary targets are bacterial type II topoisomerases.
DNA Topoisomerase Inhibition Mechanisms at the Molecular Level
Fluoroquinolones exert their antibacterial effects by inhibiting the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. nih.gov
The mechanism of inhibition involves the stabilization of a ternary complex consisting of the enzyme, DNA, and the fluoroquinolone molecule. researchgate.net Fluoroquinolones bind to the enzyme-DNA complex at the interface between the protein and the cleaved DNA strands. nih.gov This binding is mediated by a water-metal ion bridge, where a magnesium ion is chelated by the C3-carboxylic acid and C4-keto groups of the quinolone. nih.govoup.com This interaction prevents the re-ligation of the DNA strands that have been cleaved by the topoisomerase, leading to the accumulation of double-strand breaks in the bacterial chromosome. researchgate.net These breaks are ultimately lethal to the bacterium. researchgate.net
| Target Enzyme | Key Binding Interactions | Consequence of Inhibition | Reference |
| DNA Gyrase | Water-metal ion bridge, interactions with GyrA and GyrB subunits | Inhibition of DNA supercoiling, accumulation of double-strand breaks | nih.govnih.gov |
| Topoisomerase IV | Water-metal ion bridge, interactions with ParC and ParE subunits | Inhibition of decatenation of daughter chromosomes | nih.govoup.com |
Enzyme Modulatory Mechanisms and Binding Site Characterization
Beyond their well-established role as topoisomerase inhibitors, fluoroquinolones have been reported to interact with other enzymes. For example, some fluoroquinolones have been shown to inhibit human topoisomerase II, which could be relevant to their potential use in other therapeutic areas. nih.gov Molecular docking studies of various fluoroquinolones with human topoisomerase II have identified key amino acid residues involved in binding, such as GLN773, ASN770, and LYS723 in topoisomerase IIα. nih.gov
Furthermore, there is emerging evidence that fluoroquinolones may modulate the activity of other enzymes, although specific studies on this compound are lacking. The diverse biological activities reported for the quinolone scaffold suggest that these compounds may have a broader range of molecular targets than initially anticipated. mdpi.com Further research, including enzymatic assays and structural biology studies, is necessary to fully characterize the enzyme modulatory mechanisms of this compound and its derivatives.
Structure-Reactivity Relationships in Biochemical Contexts
The substitution pattern on the quinolone ring system is a critical determinant of the biochemical reactivity and, consequently, the biological activity of this class of compounds. The electronic and steric properties of substituents on the core scaffold dictate the molecule's interaction with its biological targets, primarily the bacterial enzymes DNA gyrase and topoisomerase IV. This section delves into the structure-reactivity relationships of this compound, with a focus on how its specific structural motifs influence its biochemical interactions.
The presence of a fluorine atom at the C-8 position of the quinolone ring is a key structural feature that significantly modulates the compound's activity. While many clinically successful fluoroquinolones feature a fluorine at the C-6 position, substitutions at C-8 have been explored to enhance potency and alter the spectrum of activity. nih.gov A computational analysis has suggested that the presence of a fluorine or an alkoxy group at the C-8 position, particularly when combined with a cyclopropyl (B3062369) group at the N-1 position, can lead to increased bacteriostatic activity. nih.gov
The primary mechanism of action for quinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. researchgate.netmdpi.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the covalent complex formed between the enzyme and DNA, leading to double-strand breaks and ultimately cell death. mdpi.com The affinity of a quinolone derivative for these enzymes is a direct measure of its intrinsic activity.
To understand the influence of the C-8 substituent on biochemical reactivity, we can examine the inhibitory activity of closely related quinolone analogs against purified DNA gyrase. A study comparing an 8-methoxy-quinolone (Q-35) with its 8-fluoro and 8-hydro (unsubstituted) analogs provides valuable insight into the structure-activity relationship at this position. The 50% inhibitory concentrations (IC50) of these compounds against DNA gyrase from both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria were determined. nih.gov
| Compound | C-8 Substituent | S. aureus DNA Gyrase IC50 (µg/mL) nih.gov | P. aeruginosa DNA Gyrase IC50 (µg/mL) nih.gov |
| Q-35 | -OCH3 | 2.5 | 11 |
| 8-fluoro-Q-35 | -F | 7.8 | 5.2 |
| 8-hydro-Q-35 | -H | 68 | 17 |
The data reveals that the nature of the substituent at the C-8 position has a profound impact on the inhibition of DNA gyrase. For S. aureus DNA gyrase, the 8-methoxy analog (Q-35) is the most potent inhibitor, followed by the 8-fluoro analog. The unsubstituted analog is significantly less active. This suggests that an electron-donating group at the C-8 position enhances activity against the DNA gyrase of this Gram-positive bacterium. nih.gov
In contrast, for P. aeruginosa DNA gyrase, the 8-fluoro analog exhibits the highest potency, being more active than both the 8-methoxy and the unsubstituted analogs. This highlights a species-specific structure-reactivity relationship, where the optimal substituent at the C-8 position for inhibiting DNA gyrase differs between bacterial species. The strong electron-withdrawing nature of the fluorine atom in the 8-fluoro analog appears to be favorable for interaction with the DNA gyrase of this particular Gram-negative pathogen. nih.gov
While the above data is for a close analog, it provides a strong basis for understanding the potential biochemical reactivity of this compound. The presence of the 8-fluoro substituent is expected to confer potent inhibitory activity against bacterial DNA gyrase, particularly from Gram-negative species like P. aeruginosa.
Advanced Analytical Separation and Detection Methodologies for Quinolinone Analysis in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for the separation of quinolinones from intricate sample matrices. The choice of technique is primarily dictated by the physicochemical properties of the analyte, such as polarity, volatility, and thermal stability.
High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of quinolinone compounds. nih.govnih.gov These methods are particularly well-suited for non-volatile and thermally labile molecules, which is characteristic of many quinolinone derivatives. mdpi.com UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers higher resolution, improved sensitivity, and faster analysis times compared to traditional HPLC. mdpi.comresearchgate.net
The separation in HPLC and UPLC is typically achieved using reversed-phase columns, such as C8 or C18, where the stationary phase is nonpolar. nih.govexlibrisgroup.com The mobile phase usually consists of a mixture of an aqueous component (water with additives like formic acid or ammonium (B1175870) acetate (B1210297) to control pH and improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. jfda-online.comresearchgate.net Gradient elution, where the composition of the mobile phase is changed during the run, is often used to effectively separate multiple quinolones with varying polarities in a single analysis. jfda-online.com Detection is commonly performed using UV or fluorescence detectors, with fluorescence offering greater sensitivity for naturally fluorescent quinolones. waters.comresearchgate.net
Table 1: Typical HPLC/UPLC Parameters for Quinolinone Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Reversed-phase C18 or C8 (e.g., 100 mm x 2.1 mm, 1.7 µm) | nih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid or Ammonium Acetate | jfda-online.com |
| Mobile Phase B | Acetonitrile or Methanol | jfda-online.com |
| Elution | Gradient | jfda-online.com |
| Flow Rate | 0.2 - 0.5 mL/min (UPLC); 0.8 - 1.2 mL/min (HPLC) | mdpi.com |
| Injection Volume | 1 - 10 µL | researchgate.net |
| Detector | UV, Fluorescence, Mass Spectrometry | waters.comresearchgate.net |
While less common for many quinolinone derivatives due to their low volatility, Gas Chromatography (GC) can be a powerful technique for the analysis of more volatile or derivatized quinolinones. GC offers high separation efficiency and is often coupled with mass spectrometry for definitive identification. researchgate.net For GC analysis, the quinolinone compound must be thermally stable and sufficiently volatile to be vaporized in the injector without decomposition. In some cases, derivatization may be necessary to increase volatility and improve chromatographic performance.
The separation in GC is achieved using a capillary column coated with a stationary phase of a specific polarity. The choice of the stationary phase is critical for resolving isomers and other closely related compounds. vurup.sk
Table 2: General GC Parameters for Volatile Analyte Analysis
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | vurup.sk |
| Carrier Gas | Helium or Hydrogen | vurup.sk |
| Injector Temperature | 250 - 300 °C | |
| Oven Program | Temperature gradient (e.g., start at 100 °C, ramp to 280 °C) | |
| Detector | Mass Spectrometry (MS) |
Coupling of Chromatography with Mass Spectrometry
The coupling of chromatographic separation with mass spectrometry (MS) provides a powerful analytical tool, combining the separation capabilities of chromatography with the high sensitivity and specificity of mass-based detection. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis and confirmation of quinolinones in complex matrices. nih.govnih.govresearchgate.net This technique offers exceptional sensitivity, often reaching detection limits in the nanogram per liter (ng/L) or microgram per kilogram (µg/kg) range, and high selectivity. nih.govnih.gov In LC-MS/MS, after separation by LC, the analyte is ionized, typically using electrospray ionization (ESI), and the precursor ion corresponding to the molecule of interest is selected in the first mass analyzer. This precursor ion is then fragmented, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) provides a high degree of certainty in identification and quantification, even in the presence of co-eluting matrix components. jfda-online.com
High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap-based systems, coupled with chromatography (LC-HRMS or GC-HRMS), provides highly accurate mass measurements. nih.govub.edu This capability allows for the determination of the elemental composition of an unknown compound, which is invaluable for the identification of novel quinolinone derivatives, metabolites, or degradation products. nih.govub.edu The high resolving power of HRMS also helps to distinguish between analytes and matrix interferences with very similar nominal masses, thereby enhancing the reliability of identification. nih.govresearchgate.net
Table 3: Mass Spectrometry Parameters for Quinolinone Identification
| Parameter | Typical Setting | Reference |
|---|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) | jfda-online.comnih.gov |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for MS/MS; Full Scan for HRMS | jfda-online.comnih.gov |
| Precursor Ion [M+H]+ | Specific m/z for the target quinolinone | nih.gov |
| Product Ions | Characteristic fragments for structural confirmation | nih.gov |
| Mass Accuracy (HRMS) | < 5 ppm | nih.gov |
Sample Preparation Techniques Critical for Analytical Accuracy
Effective sample preparation is a critical prerequisite for accurate and reliable analysis of quinolinones in complex matrices. nih.govacs.org The primary goals of sample preparation are to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. nih.govacs.org
Commonly used techniques for quinolinone analysis include:
Solid-Phase Extraction (SPE): This is a widely used and effective technique for cleaning up and concentrating quinolones from liquid samples. acs.orgresearchgate.netfigshare.com Various sorbents can be employed, with hydrophilic-lipophilic balanced (HLB) cartridges being particularly popular due to their ability to retain a broad range of quinolone polarities. researchgate.net Automated SPE systems can improve throughput and reproducibility. mdpi.comnih.gov
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. acs.org Miniaturized versions of LLE, such as dispersive liquid-liquid microextraction (DLLME), have been developed to reduce solvent consumption and improve enrichment factors. researchgate.net
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for pesticide residue analysis in food, has been adapted for the extraction of quinolones from various solid and semi-solid matrices. researchgate.net It involves an initial extraction with an organic solvent followed by a cleanup step using dispersive SPE.
The choice of sample preparation method depends on the nature of the sample matrix (e.g., water, tissue, soil) and the specific quinolinone being analyzed. researchgate.netacs.org
Liquid-Liquid Extraction (LLE) Approaches
Liquid-liquid extraction (LLE) is a foundational separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous layer and an organic solvent. youtube.com In the context of quinolinone analysis, LLE is used to isolate the analytes from an aqueous sample into an organic solvent, leaving behind water-soluble interferences. The choice of solvent is critical; it must effectively dissolve the target compound while being immiscible with the initial sample solution. youtube.com
The efficiency of LLE for ionizable compounds like quinolones is highly dependent on the pH of the aqueous phase. Adjusting the pH can suppress the ionization of the analyte, increasing its partition into the organic solvent. However, LLE can be labor-intensive, time-consuming, and may require large volumes of organic solvents. nih.govagilrom.ro Furthermore, it can be prone to the formation of emulsions, especially with high-fat matrices like eggs, which complicates the separation process. nih.gov
In a comparative study analyzing fluoroquinolones in eggs, a modified LLE method was evaluated against a QuEChERS procedure. The LLE method demonstrated lower recovery rates across whole egg, yolk, and albumen samples compared to the QuEChERS approach, highlighting its potential limitations for complex food matrices. nih.gov
Table 1: Comparison of Recovery Rates (%) for LLE vs. QuEChERS in Egg Matrix
| Analyte | Matrix | LLE Recovery (%) | QuEChERS Recovery (%) |
| Florfenicol | Whole Egg | 67.6 - 89.5 | 73.2 - 93.0 |
| Ciprofloxacin | Whole Egg | 67.6 - 89.5 | 73.2 - 93.0 |
| Enrofloxacin | Whole Egg | 67.6 - 89.5 | 73.2 - 93.0 |
| Florfenicol | Egg Yolk | 68.4 - 86.1 | 71.6 - 92.3 |
| Ciprofloxacin | Egg Yolk | 68.4 - 86.1 | 71.6 - 92.3 |
| Enrofloxacin | Egg Yolk | 68.4 - 86.1 | 71.6 - 92.3 |
| Florfenicol | Egg Albumen | 71.6 - 90.2 | 76.1 - 92.7 |
| Ciprofloxacin | Egg Albumen | 71.6 - 90.2 | 76.1 - 92.7 |
| Enrofloxacin | Egg Albumen | 71.6 - 90.2 | 76.1 - 92.7 |
| Data sourced from a study on antibiotic residues in eggs, demonstrating generally higher recoveries with the QuEChERS method. nih.gov |
Solid-Phase Extraction (SPE) Techniques
Solid-phase extraction (SPE) is a more selective and efficient sample preparation technique than LLE, widely used for the analysis of quinolones in diverse matrices. nih.govispub.com This method operates on the same principle of partitioning as chromatography, where a solid sorbent is used to retain either the analyte of interest or the matrix impurities. The sample is passed through an SPE cartridge containing the sorbent. Interferences can be washed away, and the analyte can then be eluted with a small volume of a different solvent. ispub.com
The choice of sorbent is key to achieving a successful separation. For quinolone analysis, several types of sorbents are commonly used:
Reversed-Phase Sorbents: C18 (octadecyl-bonded silica) is a common reversed-phase sorbent used for extracting non-polar to moderately polar compounds from aqueous samples. It has been used for the cleanup of biological samples for fluoroquinolone analysis. ispub.com
Polymeric Sorbents: Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbents are versatile and have been successfully used for the extraction and preconcentration of fluoroquinolones from milk and soil. kku.ac.thrdd.edu.iq These sorbents contain both lipophilic divinylbenzene (B73037) units and hydrophilic N-vinylpyrrolidone units, allowing for the retention of a wide range of compounds. kku.ac.th
Ion-Exchange Sorbents: Weak cation exchange cartridges are effective for cleaning up water samples, as they can retain the protonated form of fluoroquinolone antibiotics, allowing for effective separation from other contaminants. nih.govnih.gov
SPE is recognized for its ability to provide high recovery rates and concentration factors, making it suitable for trace-level analysis. nih.govrdd.edu.iq
Table 2: Examples of Solid-Phase Extraction Applications for Fluoroquinolone Analysis
| Target Analytes | Matrix | SPE Sorbent | Elution Solvent/Conditions | Average Recovery (%) |
| Ciprofloxacin, Enrofloxacin, Norfloxacin | Milk | Oasis HLB | 20% Acetonitrile in 0.5% Formic Acid | >80% (general estimate) |
| 11 Fluoroquinolones | Wastewater | Weak Cation Exchange | Methanol cleanup step | >80% |
| Ciprofloxacin, Norfloxacin, Ofloxacin | Soil | Oasis HLB, C18, Polymeric | Methanol acidified with 0.1% formic acid | 89 - 99% |
| 20 Quinolones/Fluoroquinolones | Wastewater | Weak Cation Exchange | Not specified | 64 - 127% |
| This table summarizes findings from various studies, showcasing the versatility and efficiency of SPE for quinolone analysis in different matrices. kku.ac.thrdd.edu.iqnih.govnih.gov |
QuEChERS Methodologies for Matrix Cleanup
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that has become exceedingly popular, particularly for multi-residue analysis in food matrices. agilrom.roquechers.euselectscience.net Originally developed for pesticide analysis, its application has expanded to include veterinary drugs like quinolones. agilrom.romdpi.com The method involves two main stages:
Extraction and Partitioning: The sample is first homogenized and then extracted with an organic solvent, typically acetonitrile. sigmaaldrich.com Acetonitrile is effective at precipitating proteins and extracting a wide range of analytes. nih.gov Following extraction, partitioning is induced by adding salts, such as magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl) or sodium acetate. quechers.eumdpi.com This step separates the acetonitrile layer containing the analytes from the aqueous and solid matrix components. quechers.eu
Dispersive Solid-Phase Extraction (d-SPE): An aliquot of the acetonitrile supernatant is transferred to a new tube containing a small amount of sorbent material for cleanup. sigmaaldrich.com Anhydrous MgSO₄ is included to remove residual water. Primary secondary amine (PSA) is a common sorbent used to remove sugars and organic acids, while C18 can be used to remove non-polar interferences like lipids. sigmaaldrich.comnih.gov After shaking and centrifugation, the final extract is ready for instrumental analysis. quechers.eu
The QuEChERS method has been modified for various analyte-matrix combinations. For fluoroquinolones, which can chelate with metal ions, the addition of a chelating agent like EDTA to the extraction step can significantly improve recoveries. nih.govmdpi.com The use of buffering salts (e.g., citrate (B86180) or acetate buffers) helps to control the pH, which is crucial for the recovery of pH-dependent compounds. nih.govquechers.eu QuEChERS offers significant advantages in terms of high sample throughput, reduced solvent consumption, and high recovery rates for a broad scope of analytes. agilrom.rosigmaaldrich.com
Table 3: Components and Applications of QuEChERS Methods for Quinolone Analysis
| Method Type | Matrix | Extraction Salts | d-SPE Cleanup Sorbents | Key Findings/Modifications |
| Modified QuEChERS | Eggs | Sodium sulfate, sodium chloride, trisodium (B8492382) citrate | N-propylethylenediamine, C18 | Addition of 0.1 M disodium (B8443419) EDTA solution enhanced fluoroquinolone recovery. Recoveries (71.6-93.0%) were higher than LLE. |
| Modified QuEChERS (EN 15662 variant) | Goat's Milk | Sodium citrate, disodium hydrogen citrate, Na₂SO₄, NaCl | C18, Na₂SO₄ | Optimized with acetonitrile/5% formic acid for extraction. Recoveries ranged from 73.4-114.2%. |
| Modified QuEChERS | Fish Muscle | Anhydrous MgSO₄, anhydrous sodium acetate | C18, anhydrous MgSO₄ | Acetonitrile with 5% formic acid used for extraction. Recoveries were mostly between 70-120%. |
| This table illustrates the adaptability of the QuEChERS method for analyzing quinolones in various complex animal-derived food matrices. nih.govmdpi.comnih.gov |
Future Research Directions and Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Environmental Sustainability
Future synthetic efforts will prioritize the development of novel routes to 8-Fluoro-1,2-dimethylquinolin-4(1H)-one that are not only high-yielding but also adhere to the principles of green chemistry. researchgate.netnih.gov Current synthetic strategies for quinolinones often involve multi-step processes that may utilize harsh reagents and generate significant waste. mdpi.commdpi.com The focus will be on creating methodologies with improved atom economy, minimizing the incorporation of auxiliary substances, and utilizing more environmentally benign solvents and catalysts. researchgate.net
Table 1: Comparison of Synthetic Strategies for Quinolone Derivatives
| Strategy | Advantages | Disadvantages | Future Research Focus |
| Classical Methods (e.g., Conrad-Limpach) mdpi.com | Well-established, versatile | Often requires high temperatures, can produce byproducts | Modification for milder conditions, improved regioselectivity |
| Microwave-Assisted Synthesis researchgate.netacs.org | Rapid reaction times, improved yields | Specialized equipment required | Broader substrate scope, scale-up potential |
| Catalytic Methods (e.g., metal-catalyzed) acs.orgacs.org | High efficiency, potential for asymmetry | Catalyst cost and toxicity | Development of earth-abundant metal catalysts, catalyst recycling |
| Green Chemistry Approaches researchgate.netnih.gov | Reduced environmental impact, increased safety | May require optimization for high yields | Use of water as a solvent, biodegradable catalysts, renewable feedstocks |
Exploration of New Derivatization Chemistries for Tailored Molecular Reactivity and Specific Academic Applications
The core structure of this compound offers multiple sites for chemical modification, opening avenues for the creation of a diverse library of derivatives with tailored properties. Future research will focus on exploring novel derivatization chemistries to fine-tune the molecule's reactivity and functionality for specific academic pursuits. researchgate.netnih.gov
Key areas for derivatization include the aromatic ring, the N-methyl group, and the C2-methyl group. For instance, selective functionalization of the quinolone ring could introduce new pharmacophores or moieties for applications in materials science. The development of efficient methods for these transformations will be crucial. nih.gov This could involve leveraging modern synthetic techniques like C-H activation to directly introduce functional groups, avoiding the need for pre-functionalized starting materials. acs.org
The resulting derivatives could be employed as molecular probes, fluorescent labels, or building blocks for the synthesis of more complex molecular architectures. mdpi.comuantwerpen.be The systematic variation of substituents will allow for the establishment of structure-activity relationships, providing valuable insights for various scientific disciplines. nih.gov
Advanced Computational Modeling for Deeper Mechanistic Understanding and Predictive Capabilities
Advanced computational modeling will play an increasingly vital role in understanding the intricate details of this compound's behavior and in predicting the properties of its derivatives. nih.gov Techniques such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide profound insights into reaction mechanisms, molecular geometries, and electronic structures. nih.govarabjchem.org
Future computational studies will focus on:
Elucidating Reaction Pathways: Modeling the transition states and intermediates of synthetic and derivatization reactions will help in optimizing reaction conditions and predicting the formation of byproducts. nih.gov
Predicting Physicochemical Properties: Computational methods can be used to predict properties such as solubility, lipophilicity, and spectroscopic characteristics of novel derivatives before their synthesis, thus guiding experimental efforts. mdpi.com
Investigating Intermolecular Interactions: Understanding how this compound and its derivatives interact with other molecules is crucial for applications in areas like materials science and sensor technology. mdpi.com
These computational approaches will not only accelerate the discovery of new derivatives with desired properties but also provide a theoretical framework for interpreting experimental observations. arabjchem.org
Application of Integrated Spectroscopic and Computational Approaches for Comprehensive Structural and Electronic Characterization
A comprehensive understanding of the structural and electronic properties of this compound and its future derivatives will be achieved through the synergistic application of advanced spectroscopic techniques and computational methods. mdpi.commdpi.com While standard techniques like NMR and mass spectrometry provide essential structural information, their combination with computational analysis offers a more detailed picture. researchgate.net
Future research will involve:
Vibrational Spectroscopy and DFT: Combining Fourier-transform infrared (FTIR) and Raman spectroscopy with DFT calculations will enable the precise assignment of vibrational modes, providing detailed information about bonding and conformational isomers. nih.govchemistryjournal.net
Electronic Spectroscopy and TD-DFT: The use of UV-Vis and fluorescence spectroscopy, coupled with time-dependent DFT (TD-DFT) calculations, will allow for a thorough understanding of the electronic transitions and photophysical properties of the molecule and its derivatives. nih.gov
X-ray Crystallography and Computational Refinement: Single-crystal X-ray diffraction will provide definitive solid-state structures, which can be further analyzed using computational methods to understand packing forces and intermolecular interactions. nih.gov
This integrated approach will lead to a holistic characterization of the molecule, providing a solid foundation for its application in various scientific fields.
Q & A
Q. What are the optimal synthetic routes for 8-Fluoro-1,2-dimethylquinolin-4(1H)-one, and how can regioselectivity be ensured during fluorination?
Methodological Answer: A key approach involves regioselective fluorination using electrophilic fluorinating agents like Selectfluor. In analogous studies, fluorination at the 8-position of quinolinone derivatives was optimized by varying reaction parameters such as solvent polarity (e.g., acetonitrile vs. DMF), temperature (25–80°C), and stoichiometry (1–2 equiv. of Selectfluor). For example, achieving >90% yield required 1.5 equiv. of Selectfluor in acetonitrile at 60°C for 12 hours . Monitoring reaction progress via HPLC or LC-MS is critical to confirm regioselectivity, as competing sites (e.g., 6- or 7-positions) may require blocking groups or steric modulation.
Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection typically uses Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K. For refinement, SHELXL (part of the SHELX suite) is widely employed for small-molecule crystallography due to its robust handling of disorder and anisotropic displacement parameters. Fluorine atoms pose challenges due to their high electron density; thus, high-resolution data (≤ 0.8 Å) is preferred. Mercury software can visualize intermolecular interactions (e.g., C–H···F contacts) and packing patterns, aiding in structure validation .
Q. What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer: Based on analogous fluorinated quinolinones, this compound likely falls under Acute Toxicity Category 4 (oral, dermal, inhalation) per EU-GHS/CLP regulations. Key precautions include:
- Use of fume hoods and PPE (nitrile gloves, lab coat, safety goggles).
- Avoidance of dust generation; handle in sealed systems if possible.
- Storage in a cool, dry place (<20°C) away from oxidizers.
In case of exposure, immediate decontamination (e.g., rinsing skin with water for 15 minutes) and medical consultation are advised .
Advanced Research Questions
Q. How do fluorine substitution and methyl group positioning influence the electronic and steric properties of this compound?
Methodological Answer: Combined computational and experimental approaches are recommended:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces, highlighting electron-deficient regions near fluorine.
- NMR Analysis: Compare NMR chemical shifts (δ ~ -120 to -150 ppm for aromatic C–F) and coupling constants (e.g., ) to assess electronic effects.
- X-ray Crystallography: Quantify bond lengths (C–F ≈ 1.34 Å) and angles to evaluate steric interactions between methyl groups and fluorine .
Q. What strategies address discrepancies between experimental and computational spectroscopic data for this compound?
Methodological Answer: Common discrepancies arise from solvation effects or conformational flexibility. Mitigation steps include:
- Solvent Modeling: Use implicit solvent models (e.g., PCM for DFT) to simulate UV-Vis or NMR spectra in acetonitrile or DMSO.
- Dynamic Effects: Perform molecular dynamics (MD) simulations to sample low-energy conformers and average spectroscopic properties.
- Validation: Cross-check with solid-state IR or Raman data to rule out solution-phase artifacts .
Q. How can intermolecular interactions of this compound be systematically analyzed to predict crystallization behavior?
Methodological Answer: Leverage the Cambridge Structural Database (CSD) via Mercury’s Materials Module to:
- Identify prevalent interaction motifs (e.g., π-π stacking, hydrogen bonding with carbonyl groups).
- Calculate packing similarity scores against known fluorinated quinolinones.
- Predict polymorphs by simulating slip-plane energies or using force-field-based crystal structure prediction (CSP) tools .
Data Contradiction Analysis
Scenario: Conflicting NMR data for the carbonyl carbon (C4) position.
Resolution Workflow:
Verify Purity: Confirm via HPLC (≥95% purity) to exclude solvent or impurity artifacts.
Solvent Effects: Compare DMSO-d6 vs. CDCl3 spectra; hydrogen bonding in DMSO may deshield C3.
Dynamic NMR: If line broadening is observed, variable-temperature NMR can detect slow conformational exchange.
Cross-Validation: Compare with IR carbonyl stretches (≈1680–1700 cm) and X-ray-derived bond lengths .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
